4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted at the 4-position with a bromine atom and at the 3-position with a methyl group, along with a trifluoromethyl group at the 1-position. Its molecular formula is C5H4BrF3N2, and it has a molecular weight of approximately 229 g/mol. The compound exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which can influence its reactivity and biological activity significantly .
Research indicates that derivatives of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole exhibit significant biological activities. Notably:
The synthesis of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves several methods:
The applications of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole are diverse:
Studies involving 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole have focused on its interactions with various biological systems:
Several compounds share structural similarities with 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features | Similarity Index |
|---|---|---|---|
| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 1089212-38-3 | Contains difluoromethyl instead of trifluoromethyl | 0.97 |
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 19968-17-3 | Lacks methyl substitution at the 3-position | 0.90 |
| 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 1437794-62-1 | Isobutyl group at the 1-position | 0.85 |
| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 1437794-36-9 | Cyclopentyl group at the 1-position | 0.79 |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 5775-82-6 | Methyl group at position 1 instead of position 3 | 0.79 |
The presence of both bromine and trifluoromethyl groups at specific positions on the pyrazole ring sets this compound apart from its analogs, influencing its reactivity and biological properties significantly. Its ability to serve as a versatile building block in synthetic chemistry further highlights its importance within this class of compounds.